molecular formula C11H13Cl2N2O3P B15191880 2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide CAS No. 156454-80-7

2-(Bis(2-chloroethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Cat. No.: B15191880
CAS No.: 156454-80-7
M. Wt: 323.11 g/mol
InChI Key: IWWVGLDZXVFQAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclophosphamide is synthesized through a multi-step process involving the reaction of phosphorous oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction mixture is cooled to -15 to -10°C and stirred continuously while adding the reagents. The temperature is gradually increased to 20-40°C, and the reaction is conducted until the conversion of the substrates is complete .

Industrial Production Methods

Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve pharmacopoeial purity .

Chemical Reactions Analysis

Types of Reactions

Cyclophosphamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    4-Ketocyclophosphamide: Formed during oxidation.

    Carboxyphosphamide: Another oxidation product.

    Aldophosphamide: An intermediate metabolite.

Scientific Research Applications

Cyclophosphamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study alkylating agents.

    Biology: Investigated for its effects on DNA and cellular processes.

    Medicine: Widely used in chemotherapy for various cancers, including lymphoma, leukemia, and breast cancer.

    Industry: Employed in the synthesis of other pharmaceutical compounds

Mechanism of Action

Cyclophosphamide exerts its effects by cross-linking DNA strands, leading to the disruption of DNA replication and transcription. This action is primarily mediated through its active metabolites, which form covalent bonds with DNA. The compound targets rapidly dividing cells, making it effective against cancer cells. The involvement of cytochrome P450 enzymes in its activation is crucial for its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclophosphamide is unique due to its dual role as an anticancer and immunosuppressive agent. Its ability to be activated in the liver to form active metabolites distinguishes it from other similar compounds. Additionally, its broad spectrum of activity against various cancers and its use in combination therapies highlight its versatility .

Properties

CAS No.

156454-80-7

Molecular Formula

C11H13Cl2N2O3P

Molecular Weight

323.11 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-oxo-3H-1,3,2λ5-benzoxazaphosphinin-4-one

InChI

InChI=1S/C11H13Cl2N2O3P/c12-5-7-15(8-6-13)19(17)14-11(16)9-3-1-2-4-10(9)18-19/h1-4H,5-8H2,(H,14,16,17)

InChI Key

IWWVGLDZXVFQAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NP(=O)(O2)N(CCCl)CCCl

Origin of Product

United States

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